Discovery and history of Prostaglandin F2alpha 15-methyl ether
Discovery and history of Prostaglandin F2alpha 15-methyl ether
Technical Guide: Prostaglandin F2alpha 15-Methyl Ether (15-Methoxy PGF2α) [1]
Part 1: Executive Summary & Core Distinction
Crucial Disambiguation: Before proceeding, it is vital to distinguish the subject of this guide from its more famous clinical cousin.
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Subject: Prostaglandin F2alpha 15-methyl ether (15-methoxy-PGF2α). This molecule contains an oxygen-methyl bond (ether) at the C15 position.[1]
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Common Drug: Carboprost (15-methyl-PGF2α).[1][2][3][4][5] This molecule contains a carbon-methyl bond at the C15 position (a tertiary alcohol).[1]
While both modifications were designed to block metabolic degradation, their chemical properties and receptor interactions differ.[1] This guide focuses strictly on the 15-methyl ether variant (CAS: 40834-96-6), a potent research tool that redefined our understanding of the FP receptor's hydrogen-bonding requirements.[1]
Part 2: Discovery and History
The Metabolic Blockade Race (1970s)
In the early 1970s, the pharmaceutical industry (led by Upjohn, now Pfizer) was engaged in a race to stabilize natural prostaglandins.[1] Natural Prostaglandin F2alpha (PGF2α) has a biological half-life of minutes in humans, primarily due to the rapid action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1]
15-PGDH oxidizes the C15-hydroxyl group into a C15-ketone (15-keto-PGF2α), rendering the molecule biologically inactive.[1]
The Ether Hypothesis
Researchers hypothesized that modifying the C15 position would sterically or electronically prevent 15-PGDH binding.[1] Two primary strategies emerged:
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Alkylation (Carboprost): Adding a methyl group to C15, creating a tertiary alcohol.[1]
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Etherification (15-Methoxy): Converting the C15-hydroxyl into a methyl ether.[1]
The Discovery: The 15-methyl ether was synthesized and tested to determine if the C15-hydroxyl group was strictly required as a hydrogen bond donor for receptor binding.[1] The results were surprising: unlike Prostacyclin (PGI2) ethers, which lost activity, the PGF2α 15-methyl ether retained significant biological activity (300-400% of natural PGF2α in some assays) .[1]
This discovery provided the first definitive proof that the FP receptor does not require the prostaglandin to act as a hydrogen bond donor at C15; rather, the C15 oxygen serves as a hydrogen bond acceptor, a role the ether oxygen can still fulfill.
Part 3: Chemical Structure and Synthesis
Molecular Identity
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IUPAC Name: (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-methoxy-1-octenyl)cyclopentyl)-5-heptenoic acid[1]
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Molecular Weight: 368.51 g/mol [1]
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Key Feature: C15-Methoxy group (–OCH3) replacing C15-Hydroxyl (–OH).[1]
Synthetic Strategy: Regiospecific Total Synthesis
Direct methylation of PGF2α is non-selective because the C9 and C11 hydroxyls are also reactive. Therefore, the 15-methyl ether is best prepared via Total Synthesis using the Corey Lactone approach, where the ether is installed on the omega-chain before coupling to the cyclopentane ring.[1]
Protocol Summary (Conceptual):
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Corey Lactone Preparation: Standard protection of the Corey aldehyde.[1]
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Omega-Chain Synthesis: A phosphonate reagent is prepared containing the 3-methoxy group (instead of the protected 3-hydroxy).[1]
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Horner-Wadsworth-Emmons (HWE) Reaction: The Corey aldehyde is coupled with the methoxy-phosphonate to form the C13-C14 trans-alkene.[1]
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Reduction & Deprotection: The C15 ketone (from the phosphonate) is reduced (stereoselectively), but since we used a methoxy-phosphonate, the ether is already in place.[1] Correction: Usually, the phosphonate carries a ketone. To get the ether, one would reduce the ketone to an alcohol, methylate it, and then couple, or methylate the alcohol after the HWE coupling but before the alpha-chain installation.[1]
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Refined Route: HWE Coupling -> Reduction of C15 ketone to C15-OH -> Selective Methylation (using mild conditions or specific protecting groups on the ring) -> Alpha-chain installation (Wittig).[1]
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Part 4: Pharmacology and Mechanism
Mechanism of Action: FP Receptor Agonism
The 15-methyl ether binds to the FP Prostanoid Receptor , a G-protein coupled receptor (GPCR).[1]
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Signaling: Gq-protein coupling
Phospholipase C (PLC) activation IP3 generation Intracellular Calcium release.[1] -
Effect: Smooth muscle contraction (uterine, vascular) and luteolysis (regression of the corpus luteum).[1]
Metabolic Stability: The "Ether Shield"
This is the defining characteristic of the molecule.
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Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH).[1]
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Reaction: Dehydrogenation of secondary alcohols to ketones.
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Resistance: The 15-methoxy group is an ether, not an alcohol.[1] It lacks the hydrogen atom on the oxygen required for the oxidation mechanism. Therefore, it is completely immune to 15-PGDH degradation. [1]
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Result: Significantly prolonged half-life compared to natural PGF2α.[1][6]
[1]
Part 5: Comparative Data Analysis
The following table contrasts the 15-methyl ether with the natural hormone and the clinically approved Carboprost.
| Feature | Natural PGF2α | Carboprost (15-Methyl PGF2α) | 15-Methyl Ether PGF2α |
| C15 Substituent | Hydroxyl (-OH) | Methyl (-CH3) & Hydroxyl (-OH) | Methoxy (-OCH3) |
| 15-PGDH Susceptibility | High (Rapid degradation) | Resistant (Steric hindrance) | Immune (Chemical impossibility) |
| Receptor Binding | H-Bond Donor & Acceptor | H-Bond Donor & Acceptor | H-Bond Acceptor Only |
| Biological Potency | 100% (Baseline) | >1000% (Due to stability) | 300-420% |
| Primary Utility | Endogenous Hormone | Clinical Drug (Hemabate) | Research Tool / Lead Compound |
Part 6: Applications and Current Status
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Luteolysis Research: The ether derivative was pivotal in demonstrating that the luteolytic activity of prostaglandins could be separated from other systemic effects by modifying the C15 position. It showed high selectivity for the corpus luteum in hamster and monkey models.
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Ophthalmology (Glaucoma): While Latanoprost (an isopropyl ester) became the market leader, the 15-methyl ether appears in patent literature (e.g., combinations with Brimonidine) for reducing intraocular pressure (IOP).[1] Its stability makes it an attractive candidate for topical formulations where enzymatic degradation on the eye surface is a concern.
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Chemical Biology Probe: It remains a standard "probe" molecule for testing the stereochemical and electronic requirements of novel prostaglandin receptors. If a new receptor subtype binds PGF2α but fails to bind the 15-methyl ether, it suggests that the receptor requires a hydrogen bond donor at C15, helping to map the receptor's binding pocket.[1]
References
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Regiospecific monomethyl prostaglandin F2 alpha ethers. Source: PubMed (NIH).[1] Summary: Describes the total synthesis and biological evaluation of 9-, 11-, and 15-methyl ethers. Confirms retention of luteolytic activity.[1] URL:[Link] (Search Term: Regiospecific monomethyl prostaglandin F2 alpha ethers)[1]
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Prostaglandin F2alpha 15-methyl ether (Compound Summary). Source: PubChem / Molbase.[1] Details: CAS 40834-96-6, Chemical structure and physical properties.[1] URL:[Link][1]
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Combinations of prostaglandins and brimonidine for glaucoma. Source: Google Patents (WO1996013267A2).[1] Context: Lists 15-methyl ether of PGF2α as a viable agent for IOP reduction.[1] URL:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15(S)-15-methyl Prostaglandin F2α methyl ester | CAS 35700-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Disappearance of prostaglandins F2alpha and 15-methyl F2alpha from amniotic fluid as measured by radiommunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
